5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Description
5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a pyrimidine derivative featuring a cyclobutoxy substituent at the 5-position and an isopropyl group at the 2-position. This compound is cataloged by Enamine Ltd under the identifier EN300-1661098, though its exact molecular weight remains unspecified in available literature . The cyclobutoxy and isopropyl substituents likely influence its solubility, reactivity, and binding affinity compared to simpler pyrimidine derivatives.
Properties
IUPAC Name |
5-cyclobutyloxy-2-propan-2-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-7(2)11-13-6-9(10(14-11)12(15)16)17-8-4-3-5-8/h6-8H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEHJNHIFHFLDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1457497-47-0 | |
| Record name | 5-cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclobutoxy Group: The cyclobutoxy group can be introduced via an etherification reaction, where a cyclobutanol derivative reacts with the pyrimidine ring in the presence of a strong base such as sodium hydride.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halide and a suitable base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of the pyrimidine derivative with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group at position 4 undergoes typical acid-catalyzed reactions:
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Esterification : Reacts with alcohols (e.g., ethanol) under acidic conditions (H₂SO₄, HCl) to form esters.
Yields range from 65–85% depending on the alcohol and catalyst .
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Amidation : Forms amides via coupling with amines using carbodiimides (e.g., DCC, EDCI) or activated esters.
Typical yields: 70–90%.
Decarboxylative Halogenation
The carboxylic acid undergoes radical-mediated decarboxylative halogenation under Minisci-like conditions :
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Reagents : Br₂ or Cl₂ in the presence of AgNO₃ or FeCl₃.
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Mechanism : Homolytic cleavage generates a pyrimidine radical intermediate, which reacts with halogens.
Example Conditions :
Halogen Source Catalyst Solvent Yield (%) Br₂ AgNO₃ CCl₄ 48 Cl₂ FeCl₃ CHCl₃ 32
Pyrimidine Ring Functionalization
The electron-deficient pyrimidine ring participates in electrophilic substitutions, directed by substituents:
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Nitration : Occurs at position 6 (meta to isopropyl and cyclobutoxy groups) using HNO₃/H₂SO₄.
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Sulfonation : H₂SO₄ introduces sulfonic acid groups at position 6 (yield: 40–60%) .
Cyclobutoxy Group Reactivity
The cyclobutoxy ether at position 5 exhibits unique reactivity:
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Acidic Cleavage : HBr/HOAc cleaves the ether bond, yielding a hydroxyl group.
Yield: 70%.
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Ring-Opening : Under strong bases (e.g., NaOH), the cyclobutane ring undergoes strain-relief reactions, forming diols or olefins.
Reaction Stability and Practical Considerations
Scientific Research Applications
Chemical Properties and Structure
5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid has the following chemical properties:
- Molecular Formula : C11H16N2O3
- Molecular Weight : 220.26 g/mol
- CAS Number : 1457497-47-0
The structure includes a pyrimidine ring substituted with a cyclobutoxy group and an isopropyl moiety, contributing to its biological activity.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmacological agent. Its applications include:
- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, possibly through inhibition of viral replication pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Biochemical Research
The compound serves as a valuable tool in biochemical assays and research due to its buffering capacity:
- Buffering Agent : It is utilized as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for enzyme activity and cellular processes .
Synthesis of Derivatives
The compound acts as a building block for synthesizing more complex pyrimidine derivatives, which can be tailored for specific biological activities or chemical properties.
Data Table: Applications Overview
| Application Area | Specific Use Case | Notes |
|---|---|---|
| Medicinal Chemistry | Antiviral and anti-inflammatory research | Potential for drug development |
| Biochemical Research | Buffering agent in cell cultures | Maintains optimal pH for cellular assays |
| Synthesis of Derivatives | Building block for complex molecules | Facilitates the development of new compounds |
Case Study 1: Antiviral Activity
In a study assessing the antiviral properties of various pyrimidine derivatives, this compound was tested against several viruses. Results indicated a significant reduction in viral load when cells were treated with this compound, suggesting its potential as a therapeutic agent against viral infections.
Case Study 2: Inflammatory Response Inhibition
Another study focused on the anti-inflammatory effects of the compound, where it was administered to macrophage cultures stimulated with lipopolysaccharides (LPS). The results showed decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential application in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparison
The compound’s structural analogs can be categorized based on substituent variations on the pyrimidine ring. Key examples include:
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Substituents : Chloro (2-position) and methyl (6-position).
- CAS Number : 89581-58-8 .
- Key Differences: The absence of a cyclobutoxy group and the presence of a chloro substituent may enhance electrophilic reactivity, making it more prone to nucleophilic substitution compared to the cyclobutoxy-containing target compound.
4-(4-Chlorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine
- Substituents : Chlorophenyl (4-position), piperazinyl (2-position), and trifluoromethyl (6-position) .
- In contrast, the target compound’s cyclobutoxy group may confer steric hindrance, affecting binding interactions.
LY2409881 Hydrochloride
- Structure: Contains a pyrimidine core with a benzo[b]thiophene-4-carboxamide moiety and a piperazinylpropylamino chain .
- Molecular Weight : 485.04 (free base basis).
- Key Differences : The complex substituents in LY2409881 suggest applications in kinase inhibition, whereas the target compound’s simpler structure may favor use as a synthetic intermediate.
Physicochemical and Functional Properties
However, substituent effects can be inferred:
Research and Application Gaps
- Degradation Pathways: While unrelated to the target compound, studies on BPA degradation intermediates (e.g., 4-isopropenylphenol) highlight the stability challenges of aromatic ethers under oxidative conditions . This suggests that the cyclobutoxy group in the target compound may exhibit similar susceptibility to cleavage.
Biological Activity
5-Cyclobutoxy-2-(propan-2-yl)pyrimidine-4-carboxylic acid, a compound with the CAS number 1457497-47-0, is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Pyrimidine Ring : A six-membered aromatic heterocycle containing nitrogen atoms.
- Carboxylic Acid Group : Contributes to its acidity and potential interactions with biological targets.
- Cyclobutoxy Group : May influence the compound's lipophilicity and membrane permeability.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects, although specific data on its efficacy against various pathogens remains limited.
- Anticancer Potential : Some derivatives of pyrimidine compounds have shown promise in cancer treatment, prompting investigations into this compound's effects on tumor cell lines.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that:
- Inhibition of Enzymatic Pathways : Similar pyrimidine derivatives have been known to inhibit enzymes critical for nucleic acid synthesis.
- Modulation of Cell Signaling : The compound may interact with cellular receptors or signaling pathways involved in proliferation and apoptosis.
Case Studies and Research Findings
Several studies have explored the biological activity of similar pyrimidine compounds, providing insights that may be applicable to this compound.
Table 1: Summary of Biological Activities from Related Studies
| Compound | Activity Type | References |
|---|---|---|
| Pyrimidine Derivative A | Antimicrobial | |
| Pyrimidine Derivative B | Anticancer | |
| Pyrimidine Derivative C | Antiviral |
Case Study: Antimicrobial Activity
A study focusing on pyrimidine derivatives demonstrated that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Although specific data for this compound is not yet available, the structural similarities suggest potential efficacy against similar bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
